Prepolycitrin A
Description
Prepolycitrin A is a marine alkaloid isolated from the ascidian Polycitor africanus. First reported by Rudi et al. in 2000, it belongs to the polycitrin family, which includes compounds like Polycitrins A and B and Polycitones A and B . These alkaloids are characterized by their pyrrolo-oxazinone or diarylated maleic anhydride-derived structures, which contribute to their biological activities, such as inhibition of retroviral reverse transcriptases and cellular DNA polymerases . This compound has garnered attention for its synthetic accessibility via Heck arylation reactions, enabling further pharmacological exploration .
Properties
Molecular Formula |
C16H6Br4O5 |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
3,4-bis(3,5-dibromo-4-hydroxyphenyl)furan-2,5-dione |
InChI |
InChI=1S/C16H6Br4O5/c17-7-1-5(2-8(18)13(7)21)11-12(16(24)25-15(11)23)6-3-9(19)14(22)10(20)4-6/h1-4,21-22H |
InChI Key |
BAQPAGXIZNWNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=C(C(=O)OC2=O)C3=CC(=C(C(=C3)Br)O)Br |
Synonyms |
prepolycitrin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Prepolycitrin A and its analogs share core structural motifs derived from maleic anhydride or pyrrolo-oxazinone frameworks. Key distinctions arise from substituent patterns and stereochemistry:
| Compound | Core Structure | Key Structural Features | Source |
|---|---|---|---|
| This compound | Diarylated maleic anhydride | 3,4-Diaryl substitution with specific aryl groups | Polycitor africanus |
| Polycitrin A | Pyrrolo-oxazinone | Tetraphenolic bis-spiroketal system | Polycitor species |
| Polycitone B | Aromatic alkaloid | Brominated phenol and quinone moieties | Polycitor africanus |
| Ningalin B | Trisubstituted pyrrole | Methyl ester and methoxy groups | Didemnum ascidians |
Research Findings and Gaps
- Structural-Activity Relationships (SAR) : The 3,4-diaryl configuration in this compound may enhance binding to enzymatic targets, akin to Polycitone A’s spiroketal system .
- Fluorescence Potential: Diarylated maleic anhydrides exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), suggesting applications in bioimaging for this compound derivatives .
- Underexplored Areas: Limited data exist on this compound’s pharmacokinetics and in vivo efficacy compared to Ningalins or Polycitones .
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